molecular formula C17H23NO3 B4028672 2-{[(3-PHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

2-{[(3-PHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4028672
M. Wt: 289.4 g/mol
InChI Key: OTOAONYPFKALKV-UHFFFAOYSA-N
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Description

2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a carbamoyl linkage to a 3-phenylpropylamine group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpropylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(14-10-4-5-11-15(14)17(20)21)18-12-6-9-13-7-2-1-3-8-13/h1-3,7-8,14-15H,4-6,9-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOAONYPFKALKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of cyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of benzoic acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The phenylpropylamine moiety can interact with enzymes or receptors, influencing biological pathways. The carboxylic acid group may also play a role in binding to active sites or facilitating chemical reactions within biological systems.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related cyclohexanecarboxylic acid derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
Target Compound 3-Phenylpropylaminocarbonyl C₁₇H₂₂N₂O₃* ~302.37 Lipophilic side chain; carbamoyl linkage
2-(N-(2,4-Difluorophenyl)carbamoyl)cyclohexanecarboxylic acid 2,4-Difluorophenylcarbamoyl C₁₄H₁₅F₂NO₃ 295.27 Fluorinated aryl group; enhanced electronegativity
CIS-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid Trifluoromethylphenyl-oxoethyl C₁₆H₁₇F₃O₃ 314.30 Electron-withdrawing CF₃ group; ketone moiety
CIS-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-Methylphenyl-oxoethyl C₁₆H₂₀O₃ 260.33 Methyl-substituted aryl; ketone functionality
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Chloroanilino-carbonyl; bicyclic scaffold C₁₄H₁₅ClN₂O₄ 310.73 Bicyclic structure; chloro-substitution

*Inferred based on structural similarity.

Key Observations:

Fluorinated analogs (e.g., ) may exhibit stronger hydrogen bonding and metabolic stability due to fluorine’s electronegativity. Ketone-containing derivatives (e.g., ) introduce polar carbonyl groups, altering solubility and reactivity.

Molecular Weight :

  • The target compound (~302 Da) falls within the typical range for bioactive molecules, whereas smaller analogs (e.g., ) might have better bioavailability.

Q & A

Q. Basic Characterization :

  • FT-IR Spectroscopy : Identify carbonyl stretching frequencies (amide C=O ~1650–1700 cm⁻¹; carboxylic acid C=O ~1700–1750 cm⁻¹) to confirm functional groups .
  • NMR Analysis : Use ¹H/¹³C NMR to resolve cyclohexane chair conformations and phenylpropyl side-chain dynamics. highlights coupling constants (e.g., J values) to distinguish axial/equatorial substituents .
    Advanced Analysis :
  • Quantum Computational Modeling : Employ DFT calculations (B3LYP/6-311++G(d,p)) to predict vibrational spectra, electron density maps, and steric interactions (as demonstrated for cyclopentane analogs in ) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability.

What methodologies address discrepancies in stereoisomer ratios during synthesis?

Q. Basic Resolution :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. references chiral separation of ramipril derivatives with similar stereocenters .
    Advanced Strategies :
  • Asymmetric Catalysis : Apply organocatalysts (e.g., proline derivatives) to enforce enantioselectivity during amide bond formation.
  • Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor thermodynamically stable stereoisomers.

How can stability and degradation pathways be evaluated under varying conditions?

Q. Basic Stability Testing :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via HPLC-UV (210–254 nm) .
    Advanced Mechanistic Analysis :
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed amide bonds or decarboxylation) and propose pathways. emphasizes impurity profiling for structurally related pharmaceuticals .
  • Accelerated Stability Modeling : Use Arrhenius equations to predict shelf-life under long-term storage conditions.

What computational tools predict biological target interactions for this compound?

Q. Basic Docking Studies :

  • AutoDock Vina or Schrödinger Glide : Perform rigid/flexible docking against targets like angiotensin-converting enzyme (ACE), given structural similarities to ramipril derivatives () .
    Advanced Simulations :
  • Molecular Dynamics (MD) : Simulate binding interactions over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (MM-PBSA/GBSA). validates MD for cyclopentane-carboxylic acid analogs .

How can lipophilicity and membrane permeability be experimentally determined?

Q. Basic Method :

  • HPLC-Derived logP : Measure capacity factor (k) using a C18 column and isocratic elution (methanol/water). Convert to logP via calibration with reference standards () .
    Advanced Techniques :
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion using lipid-coated filters, critical for predicting blood-brain barrier penetration.

What strategies mitigate batch-to-batch variability in purity and yield?

Q. Basic Quality Control :

  • In-Process Controls (IPC) : Monitor reaction completion with TLC or inline IR spectroscopy.
    Advanced Process Analytical Technology (PAT) :
  • NIR Spectroscopy : Implement real-time monitoring of reaction parameters (e.g., reagent concentrations) to ensure consistency (as per ICH Q13 guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-PHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-{[(3-PHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

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